

Physical and chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzyl alcohol-d2

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An In-depth Technical Guide to 2,4,6-Trifluorobenzyl alcohol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trifluorobenzyl alcohol-d2. Due to the limited availability of direct experimental data for the deuterated species, this document primarily details the properties of the non-deuterated analogue, 2,4,6-Trifluorobenzyl alcohol, and outlines a proposed synthetic route for its deuteration. The information presented is intended to support research, development, and application of this compound in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The introduction of deuterium at the benzylic position is expected to have a minimal impact on the bulk physical properties such as boiling point and density. However, the change in molecular weight will be notable, and subtle effects on reaction kinetics (the kinetic isotope effect) may be observed. The data presented below is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol.

Property	Value
Molecular Formula	C ₇ H ₃ D ₂ F ₃ O
Molecular Weight	164.12 g/mol (for d2)[1][2] 162.11 g/mol (for non-deuterated)[1][2][3]
Appearance	White crystalline solid (for non-deuterated)
Boiling Point	179.5 ± 35.0 °C (predicted, for non-deuterated)
Density	1.398 ± 0.06 g/cm ³ (predicted, for non-deuterated)
Refractive Index	1.476 (predicted, for non-deuterated)
pKa	13.34 ± 0.10 (predicted, for non-deuterated)
CAS Number	118289-07-9 (for non-deuterated)[2][3]

Spectroscopic Data (Predicted for 2,4,6-Trifluorobenzyl alcohol-d2)

Direct spectroscopic data for 2,4,6-Trifluorobenzyl alcohol-d2 is not readily available. The following are predicted key features based on the structure and data from analogous compounds.

¹H NMR:

- Aromatic Region: A triplet is expected for the two equivalent aromatic protons.
- Hydroxyl Proton: A singlet, which is exchangeable with D₂O.
- Benzylic Protons: The signal for the benzylic protons (CH₂OH) in the non-deuterated compound would be absent in the fully deuterated (CD₂OH) analogue. Residual CHDOH would appear as a triplet.

¹³C NMR:

- The carbon signals for the aromatic ring will show splitting due to C-F coupling. The benzylic carbon (CD₂) signal will exhibit a multiplet due to C-D coupling and will be significantly less intense than in the non-deuterated spectrum.

IR Spectroscopy:

- O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.
- C-D Stretch: Absorptions in the region of 2100-2250 cm⁻¹ are expected for the deuterated benzylic group, which are absent in the non-deuterated compound.
- C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.
- Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry:

- The molecular ion peak (M⁺) for the deuterated compound will be at m/z = 164, two mass units higher than the non-deuterated compound (m/z = 162).

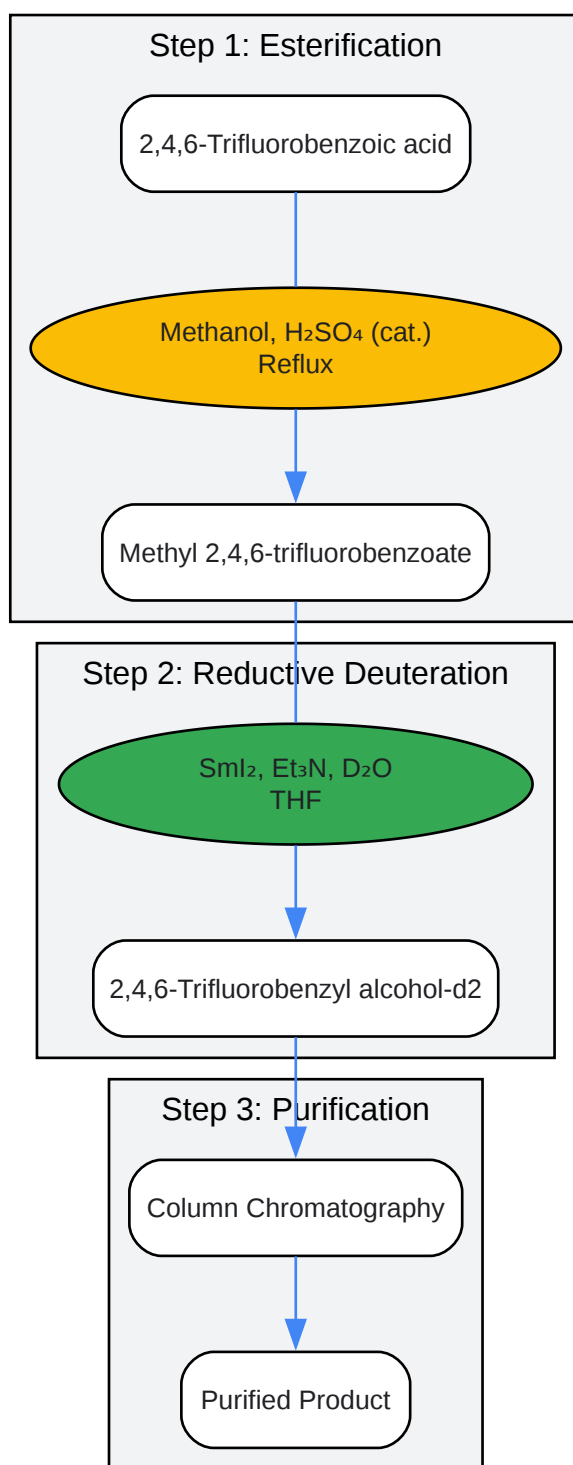
Experimental Protocols

As no direct synthesis for 2,4,6-Trifluorobenzyl alcohol-d₂ has been reported, a plausible experimental protocol is proposed based on established methods for the synthesis of α,α-dideuterio benzyl alcohols[1][4][5].

Proposed Synthesis of 2,4,6-Trifluorobenzyl alcohol-d₂

This protocol adapts the samarium(II) iodide-mediated reductive deuteration of aromatic esters using deuterium oxide as the deuterium source[1][4][5].

Workflow for the Synthesis of 2,4,6-Trifluorobenzyl alcohol-d₂



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Caption: Proposed synthesis workflow for 2,4,6-Trifluorobenzyl alcohol-d₂.

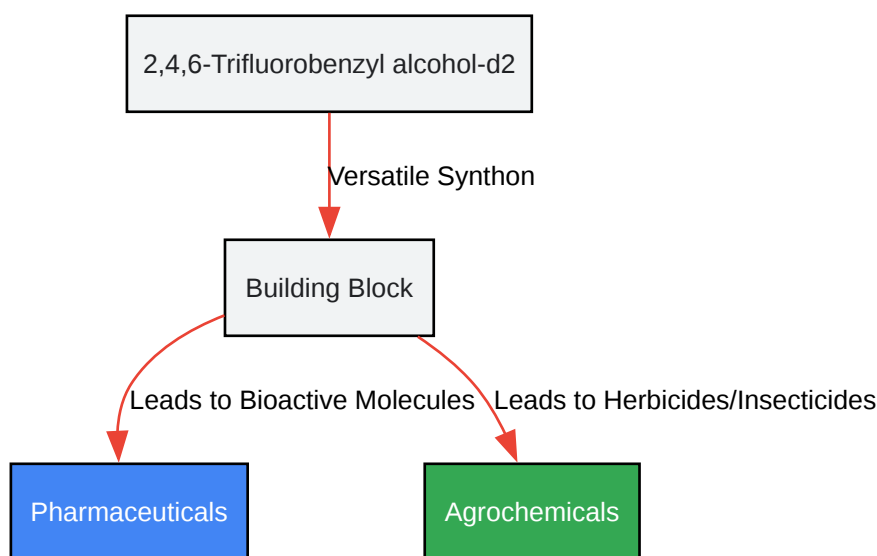
Methodology:

- Esterification: 2,4,6-Trifluorobenzoic acid is converted to its corresponding methyl ester.
 - In a round-bottom flask, dissolve 2,4,6-Trifluorobenzoic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
 - After completion, neutralize the reaction mixture, extract the ester with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Reductive Deuteration: The methyl ester is reduced and deuterated using samarium(II) iodide and deuterium oxide^{[1][4]}.
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of samarium(II) iodide (SmI_2) in anhydrous tetrahydrofuran (THF).
 - To this solution, add triethylamine (Et_3N) and deuterium oxide (D_2O).
 - Add a solution of Methyl 2,4,6-trifluorobenzoate in anhydrous THF dropwise at room temperature.
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
 - Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate.
- Work-up and Purification:
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,4,6-Trifluorobenzyl alcohol- d_2 .

Chemical Reactivity and Stability

2,4,6-Trifluorobenzyl alcohol is a stable compound under normal laboratory conditions. The presence of three fluorine atoms on the benzene ring makes it an electron-deficient aromatic system, which can influence its reactivity. It is primarily used as a chemical intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Logical Relationship of Reactivity



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Caption: Role as a synthetic intermediate.

Safety and Handling

The following safety information is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol and should be considered applicable to the deuterated analogue.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[2].
- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.

- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Development

The introduction of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties. This is known as the "deuterium effect." 2,4,6-Trifluorobenzyl alcohol-d₂ can serve as a valuable building block for the synthesis of deuterated drug candidates. The trifluorinated phenyl ring is a common motif in many pharmaceuticals, and the ability to introduce deuterium at a specific site allows for fine-tuning of the drug's properties.

Drug Development Workflow



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Caption: Use in the drug discovery process.

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